molecular formula C19H14N4OS B12004933 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol

Cat. No.: B12004933
M. Wt: 346.4 g/mol
InChI Key: LZVRAPDGMBUQQD-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol is a complex organic compound that features a triazole ring, a naphthol moiety, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol typically involves the condensation of 3-mercapto-5-phenyl-4H-1,2,4-triazole with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl group on the naphthol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The mercapto group can form strong bonds with metal surfaces, which is beneficial in materials science. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol
  • 4-(((3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol

Uniqueness

1-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-naphthol is unique due to its combination of a triazole ring, a naphthol moiety, and a mercapto group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H14N4OS/c24-17-11-10-13-6-4-5-9-15(13)16(17)12-20-23-18(21-22-19(23)25)14-7-2-1-3-8-14/h1-12,24H,(H,22,25)/b20-12+

InChI Key

LZVRAPDGMBUQQD-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.